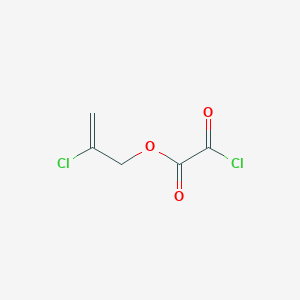

2-Chloroprop-2-en-1-yl chloro(oxo)acetate

Description

Significance of Alpha-Halo-Alpha-Keto Esters in Synthetic Methodologies

Alpha-halo-alpha-keto esters are a class of organic compounds that serve as versatile intermediates in a multitude of synthetic transformations. Their high reactivity stems from the presence of two electron-withdrawing groups (a carbonyl and a halogen) attached to the same carbon atom. This arrangement makes the α-carbon highly electrophilic and the α-hydrogen acidic. wikipedia.org

The reactivity of α-haloketones, a closely related class, is significantly enhanced compared to corresponding alkyl halides in bimolecular nucleophilic substitution reactions. This is attributed to the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond and renders the α-carbon more susceptible to nucleophilic attack. nih.gov

These structural features allow alpha-halo-alpha-keto esters to participate in a wide array of reactions, including:

Heterocycle Synthesis: They are key precursors for synthesizing various heterocycles, such as thiazoles, pyrroles, and benzofurans, by reacting with appropriate nucleophiles like thioamides, thioureas, or dicarbonyl compounds. wikipedia.orgnih.gov

Nucleophilic Substitution: The halogen atom can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups at the α-position. wikipedia.org

Favorskii Rearrangement: In the presence of a base, they can undergo rearrangement to form carboxylic acid derivatives. wikipedia.org

While 2-Chloroprop-2-en-1-yl chloro(oxo)acetate is technically an ester of an α-keto acyl chloride rather than an α-halo-α-keto ester, its chloro(oxo)acetyl moiety (Cl-C(=O)-COO-) shares significant reactivity patterns. The carbonyl carbon of the acyl chloride is exceptionally electrophilic, readily reacting with nucleophiles in a manner analogous to the α-carbon of an α-halo-keto ester. reddit.comstackexchange.com This functional group is a powerful tool for acylation and for building complex molecular frameworks.

Importance of Chloro-Substituted Allylic Systems in Organic Transformations

Allylic systems, which contain a double bond adjacent to a carbon atom, exhibit unique reactivity that is fundamental to organic synthesis. The introduction of a halogen, such as chlorine, into an allylic system further diversifies its chemical behavior. Chloro-substituted allylic systems are valuable intermediates for several reasons:

Allylic Substitution Reactions: They are excellent substrates for nucleophilic substitution reactions (both SN1 and SN2). The stability of the intermediate allylic carbocation or the delocalized transition state in SN2 reactions makes these systems highly reactive. libretexts.org This allows for the facile introduction of a wide range of functionalities, including amines and ethers. libretexts.org

C-C and C-X Bond Formation: Transition-metal-catalyzed reactions, such as the Tsuji-Trost reaction, utilize allylic substrates to form new carbon-carbon and carbon-heteroatom bonds with high degrees of control and selectivity. researchgate.net

Versatile Precursors: Allylic compounds can be transformed into a variety of other functional groups. For instance, they can be used in the synthesis of natural products and other biologically active molecules. nih.gov

Confluence of Functional Group Reactivity in this compound

The unique synthetic potential of this compound arises from the combination of its two reactive functional groups. The molecule presents multiple electrophilic sites, primarily the highly reactive acyl chloride carbon and, to a lesser extent, the allylic carbon.

This bifunctionality allows for several strategic synthetic possibilities:

Selective Reactions: By carefully choosing reagents and reaction conditions, a chemist can target one functional group while leaving the other intact. For example, a mild nucleophile at low temperature might react selectively with the highly electrophilic acyl chloride, preserving the chloro-allylic system for a subsequent transformation.

Tandem or Cascade Reactions: It is conceivable to design reactions where an initial attack on one functional group triggers a subsequent intramolecular reaction involving the second group, leading to the rapid construction of complex cyclic structures.

Differential Reactivity: The acyl chloride is generally more reactive towards nucleophiles than the allylic system. savemyexams.com This inherent difference in reactivity can be exploited to perform sequential chemical modifications in a controlled manner without the need for protecting groups.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroprop-2-enyl 2-chloro-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2O3/c1-3(6)2-10-5(9)4(7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROVKFBGHINOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(COC(=O)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556717 | |

| Record name | 2-Chloroprop-2-en-1-yl chloro(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104142-66-7 | |

| Record name | 2-Chloroprop-2-en-1-yl chloro(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104142-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloroprop 2 En 1 Yl Chloro Oxo Acetate

Established Synthetic Routes for Alpha-Chloro-Alpha-Keto Ester Moieties

The α-chloro-α-keto ester is a highly reactive and versatile functional group. Its synthesis requires precise control over chlorination and oxidation steps. Several reliable methods have been developed to access this moiety.

A fundamental approach to α-halogenated carbonyl compounds involves the direct halogenation of carboxylic acids or their derivatives. wikipedia.org Under acidic conditions, ketones and aldehydes can undergo α-halogenation via an enol intermediate. libretexts.org The reaction is catalyzed by acid, which promotes the formation of the nucleophilic enol that subsequently attacks the halogen. libretexts.orgmasterorganicchemistry.com

For the synthesis of α-chloro-α-keto esters, a relevant starting point would be an α-keto acid or its corresponding ester. The direct chlorination of these substrates can be achieved using various chlorinating agents. A classic method, the Hell-Volhard-Zelinsky halogenation, is typically used for α-halogenating carboxylic acids, but modifications can be applied to α-keto systems. wikipedia.org Another approach involves the decarboxylative chlorination of α-halo-β-ketocarboxylic acids, which can yield α-chloro ketones enantioselectively when a chiral amine catalyst is employed. researchgate.net

Kinetic studies have provided evidence that acid-catalyzed α-halogenation of ketones proceeds through the rate-determining formation of an enol. libretexts.org While effective, base-promoted halogenation can be difficult to control, often leading to multiple halogenations due to the increased acidity of the α-protons in the halogenated product. openochem.orglibretexts.org Therefore, for achieving monohalogenation, acidic conditions are generally preferred. libretexts.org

Table 1: Comparison of Carboxylic Acid Halogenation Approaches

| Method | Substrate | Reagents | Key Features |

| Acid-Catalyzed Halogenation | Ketones, Aldehydes, α-Keto Esters | Cl₂, Br₂, I₂ in Acid (e.g., Acetic Acid) | Proceeds via enol intermediate; allows for controlled monohalogenation. libretexts.org |

| Decarboxylative Halogenation | β-Keto Acids | N-Chlorosuccinimide (NCS), Chiral Amine Catalyst | Provides access to chiral α-chloro ketones. researchgate.net |

| Base-Promoted Halogenation | Ketones, Aldehydes | Cl₂, Br₂, I₂ in Base (e.g., NaOH) | Prone to polyhalogenation; used in the Haloform reaction. openochem.orglibretexts.org |

A more direct and widely used strategy for synthesizing α-keto esters involves acylation reactions with derivatives of oxalic acid, such as ethyl chlorooxoacetate or oxalyl chloride. nih.govresearchgate.netchemicalbook.com These reagents already contain the desired α-keto ester functionality and can be coupled with various nucleophiles.

One common method is the Friedel-Crafts acylation of arenes with ethyl chlorooxoacetate. nih.gov However, a significant challenge in transition metal-catalyzed C–H acylation with this reagent is the potential for decarbonylation side reactions. nih.govacs.org Despite this, a platinum-catalyzed C–H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate has been developed, which proceeds efficiently without decarbonylation. nih.govresearchgate.net

Oxalyl chloride is another versatile reagent, commonly used to prepare carboxylic acid chlorides. chemicalbook.comresearchgate.net It can be used in cross-coupling reactions to generate α-keto esters. For instance, the reaction of methyl oxalyl chloride with organocopper reagents can produce the corresponding α-keto esters. researchgate.net Similarly, Grignard reagents can add to derivatives like ethyl 2-pyridyl oxalate, prepared from ethyl chlorooxoacetate, to form α-keto esters in a one-step process. researchgate.netkoreascience.kr

Table 2: Acylation Strategies for α-Keto Ester Synthesis

| Acylating Agent | Coupling Partner | Catalyst/Conditions | Outcome |

| Ethyl Chlorooxoacetate | 2-Aryloxypyridines | Platinum Catalyst | Selective C-H acylation, no decarbonylation. nih.gov |

| Ethyl Chlorooxoacetate | 2-Hydroxypyridine | Triethylamine | Forms Ethyl 2-pyridyl oxalate, an intermediate for further reaction. koreascience.kr |

| Methyl Oxalyl Chloride | Organocopper Reagents | N/A | Cross-coupling to form α-keto esters. researchgate.net |

| Ethyl 2-Pyridyl Oxalate | Grignard Reagents | -78 °C, THF | Convenient one-step synthesis of α-keto esters. koreascience.kr |

Modern organic synthesis frequently employs hypervalent iodine reagents due to their low toxicity and high reactivity. d-nb.infonih.gov These reagents are particularly effective for the α-functionalization of carbonyl compounds. wikipedia.org For the synthesis of α-chloro-α-keto esters, hypervalent iodine(III) compounds serve as powerful electrophilic chlorine sources and oxidants.

An unprecedented strategy for the asymmetric α-chlorination of β-keto esters utilizes hypervalent iodine-based Cl-transfer reagents in combination with simple Cinchona alkaloid catalysts. nih.govresearchgate.netnih.gov This method proceeds via a mechanism where the alkaloid acts as a nucleophilic catalyst, reacting with the chlorinating agent to generate a chiral electrophilic chlorine-transfer species in situ. nih.govjku.at This approach provides good yields and high enantioselectivities for a variety of β-keto esters under simple operating conditions. nih.gov

Hypervalent iodine reagents like iodosylbenzene or iodobenzene (B50100) diacetate (IBD) can be used for α-hydroxylation and α-oxytosylation of ketones. wikipedia.org Specifically for chlorination, reagents such as 1-chloro-1,2-benziodoxol-3-one have been investigated for halogenation reactions and can be applied to the α-chlorination of prochiral nucleophiles. jku.at

Table 3: Hypervalent Iodine Reagents in α-Functionalization

| Reagent System | Substrate | Outcome | Key Features |

| Hypervalent Iodine-Cl Reagent + Cinchona Alkaloid | β-Keto Esters | Asymmetric α-chlorination | Nucleophilic organocatalysis; generates chiral Cl-transfer agent in situ. nih.govnih.gov |

| Phenyliodine(III) diacetate (PIDA) / NaBr | Benzylic C-H bonds | Oxidative Carboxylation | Radical-based C-H functionalization. beilstein-journals.org |

| Iodosylbenzene (PhIO) or Iodobenzene diacetate (IBD) | Ketones | α-Hydroxylation / α-Oxytosylation | Forms α-functionalized ketones under protic conditions. wikipedia.org |

Synthesis of Chloro-Substituted Propenyl Moieties

The second key component required for the target molecule is the 2-chloroprop-2-en-1-yl moiety, which is derived from 2-chloro-2-propen-1-ol (B1199897). guidechem.comnih.gov The synthesis of this chloro-substituted allylic alcohol involves the selective introduction of a chlorine atom onto a three-carbon backbone.

The introduction of a halogen at the allylic position—the carbon adjacent to a double bond—is a key transformation. While high concentrations of halogens typically lead to addition across the double bond, low concentrations, often in the presence of a radical initiator like light (hv) or peroxide (ROOR), favor substitution at the allylic hydrogen. openochem.orglibretexts.org This selectivity is due to the lower bond dissociation energy of the allylic C-H bond, which leads to a resonance-stabilized allylic radical. libretexts.org

A common and effective reagent for achieving low bromine concentrations for allylic bromination is N-bromosuccinimide (NBS). openochem.orgyoutube.com Similarly, allylic chlorination can be achieved with low concentrations of Cl₂, often at high temperatures. libretexts.org This method has significant industrial applications, such as the synthesis of 3-chloropropene. libretexts.org The mechanism for this reaction is a radical chain process involving initiation, propagation, and termination steps. openochem.orgyoutube.com The precursor, 2-chloro-2-propen-1-ol, can be synthesized via such allylic halogenation strategies or through the base-mediated reaction of 1,2,3-trichloropropane (B165214). sigmaaldrich.com

Table 4: Reagents for Allylic Halogenation

| Reagent | Conditions | Target Halogenation | Mechanism |

| N-Bromosuccinimide (NBS) | Radical Initiator (light, peroxide), CCl₄ | Bromination | Provides a low, sustained concentration of Br₂ for radical chain reaction. openochem.orgyoutube.com |

| Chlorine (Cl₂) | Low concentration, high temperature | Chlorination | Favors substitution over addition. libretexts.org |

| N-Chlorosuccinimide (NCS) | Radical Initiator | Chlorination | Analogue to NBS for chlorination reactions. organic-chemistry.org |

Transition metal catalysis offers powerful and selective methods for functionalizing olefins. Palladium-catalyzed reactions, in particular, have been extensively developed for allylic C-H functionalization. nih.govrsc.org These methods often involve the formation of a π-allylpalladium complex by removing an allylic hydrogen from an olefin with a Pd(II) salt, followed by nucleophilic attack. nih.gov

This strategy has been applied to various transformations, including allylic acetoxylation, amination, and alkylation. nih.govsnnu.edu.cn The development of chiral ligands has enabled asymmetric versions of these reactions, providing access to optically active building blocks. rsc.orgsnnu.edu.cn Palladium-catalyzed directed chlorination of unactivated C(sp³)–H bonds has also been achieved using directing groups like 8-aminoquinolinyl and N-chlorosuccinimide (NCS) as the chlorine source. researchgate.net

Furthermore, palladium-catalyzed allylic silylation using allylic alcohols as precursors proceeds under mild, neutral conditions, demonstrating the versatility of these catalytic systems for C-O bond functionalization as well. organic-chemistry.org These advanced catalytic approaches provide a direct and efficient route to functionalized allylic systems, including the chloro-substituted propenyl moiety required for the final esterification step.

Convergent Synthesis Approaches to 2-Chloroprop-2-en-1-yl chloro(oxo)acetate

The synthesis of the target compound, this compound, is most effectively achieved through a convergent strategy. This approach involves the preparation of key intermediates which are then combined in the final steps to form the desired product. The primary intermediates for this synthesis are 2-chloroprop-2-en-1-ol and an appropriate acylating agent derived from oxalic acid.

A plausible and direct convergent synthesis involves the carefully controlled reaction between 2-chloroprop-2-en-1-ol and oxalyl chloride. wikipedia.orgsciencemadness.org In this reaction, one molecule of the alcohol reacts with one of the acyl chloride groups of oxalyl chloride. This method is analogous to the synthesis of other chloro(oxo)acetate esters, such as ethyl chlorooxoacetate and methyl chlorooxoacetate, where an alcohol reacts with oxalyl chloride. google.comgoogle.com

The reaction proceeds as follows: C₂O₂Cl₂ + H₂C=C(Cl)CH₂OH → ClC(O)C(O)OCH₂C(Cl)=CH₂ + HCl

To optimize the yield of the desired mono-ester and minimize the formation of the symmetrical diester byproduct, (di(2-chloroprop-2-en-1-yl) oxalate), specific reaction conditions are crucial. These include:

Stoichiometry: Using a molar excess of oxalyl chloride helps to ensure that the alcohol preferentially reacts only once.

Temperature Control: The reaction is typically conducted at low temperatures (e.g., 0-5 °C) to control the reactivity of the oxalyl chloride and prevent side reactions. chemicalbook.com

Dilution: Performing the reaction in an inert solvent can help to manage the reaction rate and improve selectivity.

The key alcohol intermediate, 2-chloroprop-2-en-1-ol, can be synthesized by heating 1,2,3-trichloropropane with a dilute aqueous solution of an alkaline agent. google.com This multi-step, convergent pathway allows for efficient construction of the target molecule from simpler, readily available precursors.

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. For the synthesis of this compound, several green chemistry principles can be applied to reduce environmental impact and improve efficiency.

Solvent-Free Reaction Conditions

Conducting the esterification under solvent-free conditions represents a significant step towards a greener process. rsc.org This approach eliminates the need for potentially hazardous organic solvents, reducing waste and simplifying product purification. In a solvent-free setting, one of the reactants, typically the alcohol (2-chloroprop-2-en-1-ol), can be used in excess to serve as the reaction medium.

Alternatively, the reaction can be performed neat, often with the aid of a solid-phase catalyst. researchgate.net Heterogeneous catalysts, such as silica-supported Lewis acids (e.g., SiO₂/ZnCl₂), can effectively promote the esterification without the need for a solvent. researchgate.net

| Advantage | Description | Reference |

|---|---|---|

| Reduced Waste | Eliminates solvent waste streams, a major contributor to chemical process waste. | rsc.org |

| Increased Reaction Rate | Higher concentration of reactants can lead to faster reaction times. | researchgate.net |

| Simplified Workup | Product isolation is often simpler, sometimes requiring only filtration to remove the catalyst. | researchgate.net |

| Improved Safety | Avoids the use of flammable, volatile, or toxic organic solvents. | rsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net Applying microwave irradiation to the synthesis of this compound can offer substantial benefits over conventional heating methods. mdpi.comacs.org Microwaves directly heat the reactant molecules, leading to a rapid and uniform temperature increase that can dramatically reduce reaction times and often improve product yields. mdpi.comrsc.org

This technique is particularly well-suited for esterification reactions. acs.orged.gov The polar nature of the alcohol and the intermediates allows for efficient absorption of microwave energy, resulting in a significant rate enhancement.

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 4-24 h) | Minutes (e.g., 5-30 min) | mdpi.comacs.org |

| Energy Consumption | Higher | Significantly Lower | researchgate.net |

| Product Yield | Moderate to Good | Often Higher | acs.org |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to shorter reaction times | researchgate.net |

Use of Recyclable Reaction Media

The development and use of recyclable catalysts and reaction media are cornerstones of green chemistry. For the esterification to produce this compound, several recyclable solid acid catalysts can be employed. These catalysts are easily separated from the reaction mixture by simple filtration and can be reused multiple times without significant loss of activity, reducing both cost and waste. organic-chemistry.org

| Catalyst Type | Examples | Key Benefits | Reference |

|---|---|---|---|

| Polymeric Resins | Sulfonated polystyrene resins (e.g., Amberlyst-15) | High catalytic activity, thermal stability, easy recovery. | researchgate.net |

| Supported Lewis Acids | Silica Chloride, Zinc Chloride on Silica Gel (SiO₂/ZnCl₂) | Effective under mild or solvent-free conditions, reusable. | researchgate.netorganic-chemistry.org |

| Carbon-Based Catalysts | Graphene Oxide | Efficient, reusable, and metal-free catalysis. | organic-chemistry.org |

The use of such catalysts, especially in conjunction with solvent-free or microwave-assisted methods, provides a robust and sustainable framework for the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Chloroprop 2 En 1 Yl Chloro Oxo Acetate

Reactivity at the Alpha-Chloro-Alpha-Keto Ester Center

The core of the molecule's reactivity is often centered around the α-chloro-α-keto ester group. This arrangement combines the electrophilic nature of a ketone and an ester with a reactive carbon-chlorine bond at the alpha position, leading to a variety of possible transformations.

Nucleophilic Substitution Reactions at the Carbonyl Alpha-Position

The carbon atom alpha to both the carbonyl group and the chlorine atom is highly electrophilic and susceptible to nucleophilic attack. This reactivity is a hallmark of α-halo carbonyl compounds. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile displaces the chloride ion. libretexts.orglibretexts.org This process involves the formation of a tetrahedral intermediate, followed by the expulsion of the leaving group to regenerate the carbonyl. libretexts.orglibretexts.org

The general mechanism for nucleophilic substitution at the alpha-position can be summarized as follows:

A nucleophile attacks the electrophilic α-carbon. libretexts.org

This leads to a tetrahedral intermediate. libretexts.orglibretexts.org

The chloride ion, being a good leaving group, is subsequently eliminated, resulting in the substituted product.

A variety of nucleophiles can participate in this reaction, leading to a diverse range of products. The efficiency of the substitution is dependent on the strength of the incoming nucleophile. utexas.edu

Table 1: Examples of Nucleophilic Substitution at the α-Carbon

| Nucleophile (Nu⁻) | Product Structure | Product Class |

| RS⁻ (Thiolate) | α-Thio-α-keto ester | |

| N₃⁻ (Azide) | α-Azido-α-keto ester | |

| CN⁻ (Cyanide) | α-Cyano-α-keto ester | |

| R'O⁻ (Alkoxide) | α-Alkoxy-α-keto ester | |

| R₂'NH (Amine) | α-Amino-α-keto ester |

This table represents generalized potential reactions based on the known reactivity of α-halo carbonyl compounds.

Radical Reactions Initiated from the Alpha-Chloro Ester

The carbon-chlorine bond at the alpha position is susceptible to homolytic cleavage, initiating radical-based transformations. This process typically requires an initiator, such as light or a radical initiator, to generate a radical species. youtube.com Once formed, the α-acyl radical can participate in various reactions, including cyclizations and cross-coupling events. researchgate.netacs.org

A notable application of this reactivity is in metallaphotoredox-catalyzed cross-electrophile coupling. In such a system, a photocatalyst can facilitate the abstraction of the chlorine atom to form an electrophilic alkyl radical. This radical can then be captured by a metal complex, such as a Ni(II)-aryl species, to forge new carbon-carbon bonds. This strategy has proven effective for the α-arylation of a range of α-chloro carbonyl compounds.

The general steps for a radical reaction are:

Initiation: Homolytic cleavage of the C-Cl bond to form an α-acyl radical. youtube.com

Propagation: The radical reacts with another species, propagating the radical chain. youtube.com

Termination: Two radical species combine to form a stable, non-radical product. youtube.com

Electrophilic and Nucleophilic Character of the Keto Group

The carbonyl group within the α-keto ester moiety exhibits dual reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. chim.lusaskoer.ca However, the electrophilicity of this keto-carbon is somewhat attenuated compared to a simple ketone because of the electron-withdrawing nature of the adjacent ester group. pearson.com

Conversely, the carbonyl oxygen possesses lone pairs of electrons and is weakly basic, or nucleophilic. wikipedia.org In the presence of an acid, this oxygen can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. chim.lu The ability of the α-hydrogens to be deprotonated under strongly basic conditions can also generate an enolate, which is a potent nucleophile at the α-carbon. chim.lu

Stereoselective Transformations via Organocatalysis and Metal Catalysis

Controlling the stereochemistry of reactions at the chiral α-carbon is a significant area of research. Both organocatalysis and metal catalysis have been employed to achieve stereoselective transformations of related β-keto esters, and these principles are applicable to 2-Chloroprop-2-en-1-yl chloro(oxo)acetate. researchgate.netmdpi.com

Organocatalytic methods often utilize chiral amines or phase-transfer catalysts, such as derivatives of Cinchona alkaloids, to control the enantioselectivity of reactions like α-chlorination or alkylation. acs.orgnih.govrsc.org These catalysts can form chiral ion pairs or hydrogen-bond interactions with the substrate, directing the approach of the electrophile or nucleophile to one face of the molecule. acs.org

Metal catalysis, often employing transition metals like platinum, rhodium, or copper, in conjunction with chiral ligands, provides another powerful tool for asymmetric synthesis. mdpi.comnih.gov These complexes can create a chiral environment around the substrate, leading to high levels of stereocontrol in various transformations. nih.gov Biocatalytic methods, using enzymes like reductases from baker's yeast, have also been successfully used for the stereoselective reduction of the keto group in α-chloro-β-keto esters, yielding specific diastereomers of the corresponding α-chloro-β-hydroxy esters with high optical purity. nih.gov

Table 2: Representative Stereoselective Chlorination of β-Keto Esters using Organocatalysis

| Substrate | Catalyst (mol%) | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Hybrid Cinchona Alkaloid (0.5) | Toluene, -50 °C, 30 min | 99 | 93 | acs.orgnih.gov |

| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Hybrid Cinchona Alkaloid (0.5) | Toluene, -50 °C, 30 min | 99 | 92 | acs.orgnih.gov |

| Benzyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Hybrid Cinchona Alkaloid (0.5) | Toluene, -50 °C, 80 min | 99 | 79 | nih.gov |

This table is adapted from studies on analogous β-keto esters to demonstrate the potential for stereoselective transformations. acs.orgnih.gov

Reactivity of the 2-Chloroprop-2-en-1-yl Moiety

The 2-chloroprop-2-en-1-yl portion of the molecule offers a second site for chemical modification, distinct from the α-keto ester center. Its reactivity is dominated by the presence of a vinylic chloride and an allylic system.

Nucleophilic Substitution Reactions on the Allylic/Vinylic System

This moiety can undergo nucleophilic substitution through several potential pathways. Nucleophilic attack can occur at the sp³-hybridized allylic carbon, displacing the entire chloro(oxo)acetate group. libretexts.orgcsbsju.edu This would be a standard aliphatic nucleophilic substitution (S_N_2 or S_N_1 type), with the chloro(oxo)acetate anion acting as the leaving group. libretexts.orgwisc.edu

Alternatively, reactions can occur at the sp²-hybridized carbon bearing the chlorine atom (vinylic position). Direct substitution at a vinylic carbon is generally more difficult than at a saturated carbon. However, addition-elimination mechanisms are possible, particularly with certain nucleophiles. In such a mechanism, the nucleophile would first add to the double bond, followed by the elimination of the chloride ion to restore the double bond in the substituted product.

The presence of the double bond also allows for the possibility of S_N_2' reactions, where the nucleophile attacks the terminal methylene (B1212753) carbon, leading to a rearrangement of the double bond and displacement of the leaving group from the allylic position. The specific reaction pathway that is favored will depend on the nature of the nucleophile, the solvent, and the reaction conditions.

SN1 and SN2 Pathways of Allylic Halides

Allylic halides, such as the 2-chloropropenyl group in the title compound, are notable for their enhanced reactivity in both SN1 and SN2 reactions compared to their saturated counterparts. openochem.orgyoutube.com This heightened reactivity is a central aspect of the chemical behavior of this compound.

The potential for SN1 reactions arises from the stability of the resulting allylic carbocation. youtube.comstackexchange.com Should the chloride ion depart, the positive charge on the allylic carbon is stabilized by resonance, delocalizing the charge across the three-carbon allyl system. youtube.comquora.com This delocalization lowers the activation energy for carbocation formation, making the SN1 pathway more accessible, especially for secondary and tertiary allylic halides. openochem.orgyoutube.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate and the stability of the carbocation formed. masterorganicchemistry.combyjus.com

Conversely, allylic halides are also highly susceptible to SN2 reactions . youtube.comstackexchange.com Several factors contribute to this. The sp2 hybridization of the adjacent vinylic carbons means the alpha-carbon is more electron-deficient and thus more attractive to nucleophiles. stackexchange.com Furthermore, the transition state of an SN2 reaction involving an allylic halide is stabilized. The p-orbitals of the double bond can overlap with the p-orbital of the carbon undergoing substitution, delocalizing the electron density of the transition state and lowering its energy. openochem.org This electronic effect, combined with reduced steric hindrance compared to more substituted alkyl halides, makes primary allylic halides particularly reactive towards SN2 displacement. openochem.orgyoutube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.combyjus.com The choice between SN1 and SN2 pathways for a given allylic halide is influenced by factors such as the structure of the halide (primary, secondary, or tertiary), the strength of the nucleophile, and the nature of the solvent. youtube.comyoutube.com

Table 1: Comparison of SN1 and SN2 Reactions in Allylic Halides

| Feature | SN1 Pathway | SN2 Pathway |

| Mechanism | Two-step, involves a carbocation intermediate | One-step, concerted reaction |

| Rate Law | Rate = k[Allylic Halide] | Rate = k[Allylic Halide][Nucleophile] |

| Substrate Structure | Favored by tertiary > secondary allylic halides | Favored by primary > secondary allylic halides |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Intermediate Stability | Stabilized by resonance delocalization of the positive charge | Transition state is stabilized by p-orbital overlap |

| Regiochemistry | Can lead to a mixture of products due to attack at either end of the allyl system | Typically occurs at the carbon bearing the leaving group, but SN2' can occur |

SN2' Mechanisms and Regioselectivity

A unique and important reaction pathway for allylic systems is the SN2' (SN2 prime) reaction . nih.gov In this concerted mechanism, the nucleophile attacks the γ-carbon (the carbon at the opposite end of the double bond from the leaving group), leading to a rearrangement of the double bond and expulsion of the leaving group from the α-carbon. nih.govacs.org This contrasts with the direct SN2 attack at the α-carbon.

The competition between SN2 and SN2' pathways is a key determinant of the regioselectivity of the reaction. nih.govacs.org Generally, direct SN2 attack is favored. nih.govacs.org However, the SN2' pathway can become dominant under certain conditions, particularly when the α-carbon is sterically hindered, making direct attack difficult. nih.govacs.org The stereochemistry of the SN2' reaction is also a subject of study, with both syn and anti pathways possible, where the nucleophile attacks from the same or opposite face as the leaving group, respectively. nih.gov Theoretical studies suggest that for anionic nucleophiles, the anti-SN2' pathway is generally lower in energy. nih.govacs.org However, when the nucleophile is an ion pair, the syn-SN2' pathway may be preferred. acs.org

The regioselectivity can be influenced by the metal counterion of the nucleophile, the solvent, and the specific structure of the allylic substrate. For instance, zirconium-mediated substitutions have been shown to proceed with high SN2' regioselectivity under specific conditions. nih.gov

Nucleophilic Vinylic Substitution (SNV) Pathways

While the primary reactive site for nucleophilic attack on the 2-chloropropenyl group is the allylic carbon, the vinylic carbon bearing the chlorine atom can also potentially undergo substitution. This type of reaction is known as nucleophilic vinylic substitution (SNV) . researchgate.netnih.gov Generally, SNV reactions are less common and require more forcing conditions than allylic substitutions because the sp2-hybridized vinylic carbon forms a stronger bond with the halogen, and the incoming nucleophile experiences greater electrostatic repulsion from the electron-rich double bond.

SNV reactions can proceed through several mechanisms, including an addition-elimination pathway or an elimination-addition pathway. The specific mechanism depends on the substrate, nucleophile, and reaction conditions. acs.org Intramolecular SNV reactions have been observed where a suitably positioned nucleophile within the same molecule attacks the vinylic carbon. nih.govresearchgate.net In the context of this compound, an intramolecular SNV reaction is less likely without significant molecular rearrangement. However, under specific catalytic conditions or with highly reactive nucleophiles, intermolecular SNV could be a minor competing pathway. rsc.org

Organometallic Reactions Involving Allylic Species

The allylic chloride moiety of this compound is a precursor for the formation of various organometallic reagents . The reaction of allylic halides with metals can lead to the formation of π-allyl complexes, which are important intermediates in many transition-metal-catalyzed reactions. bohrium.comwikipedia.org

For example, reaction with low-valent transition metals like palladium(0) or nickel(0) can proceed via oxidative addition to form a π-allylmetal complex. wikipedia.org These intermediates are central to powerful C-C and C-heteroatom bond-forming reactions, such as the Tsuji-Trost allylic alkylation. nih.gov The regioselectivity of nucleophilic attack on these π-allyl palladium intermediates is influenced by both steric and electronic factors of the allyl ligand and the other ligands on the metal. nih.gov

Main group organometallic compounds, such as Grignard or organolithium reagents, can also be formed from allylic halides, though side reactions like Wurtz coupling can be problematic. msu.edu These organometallic derivatives exhibit nucleophilic character at the carbon atom and are used in a wide array of synthetic transformations. msu.edunih.gov

Allylic Functionalization and Rearrangement Processes

Beyond simple substitution, the allylic system in this compound can undergo various functionalization and rearrangement reactions. An allylic rearrangement , also known as an allylic shift, involves the migration of a double bond. firsthope.co.in In the context of nucleophilic substitution, this is what leads to the formation of regioisomeric products, as seen in the competition between SN1/SN2 and SN2' pathways. ucalgary.ca

For example, an SN1 reaction of an allylic halide can yield a mixture of products because the nucleophile can attack either of the two carbons that share the positive charge in the resonance-stabilized carbocation intermediate. libretexts.org Allylic rearrangements can also occur during other types of reactions, such as free-radical bromination, where a rearranged product may be favored if it leads to a more substituted, and thus more stable, double bond. masterorganicchemistry.com The potential for rearrangement is a critical consideration in any reaction involving this compound, as it can lead to a loss of regiochemical control if not properly managed. firsthope.co.inacs.org Recent advances have focused on developing catalytic methods to control the Z/E selectivity of allylic functionalization. nih.gov

Chemoselectivity and Regioselectivity in Complex Reaction Environments

In a molecule like this compound, which possesses two distinct electrophilic centers—the allylic chloride and the acyl chloride—chemoselectivity becomes a paramount issue. The acyl chloride is generally more reactive towards nucleophiles than the allylic chloride. Therefore, a nucleophile is likely to react preferentially at the carbonyl carbon of the chloro(oxo)acetate group.

However, the regioselectivity of reactions at the allylic portion is also a significant consideration. As discussed, nucleophilic attack can occur at either the α-carbon (C1) or the γ-carbon (C3) of the 2-chloropropenyl group.

α-attack (SN2): Nucleophilic attack at the carbon directly bonded to the leaving group.

γ-attack (SN2'): Nucleophilic attack at the terminal carbon of the double bond, accompanied by a shift of the double bond.

The balance between these pathways is influenced by several factors:

Steric Hindrance: Increased steric bulk at the α-position will favor the SN2' pathway. nih.govacs.org

Nucleophile: Hard nucleophiles tend to favor α-attack, while some softer nucleophiles might show a preference for γ-attack. The use of arylboronic esters in copper-catalyzed reactions has been shown to favor SN2' selectivity. researchgate.net

Catalyst: The choice of catalyst, particularly in organometallic reactions, can strongly dictate the regiochemical outcome. For instance, palladium catalysts with certain ligands can direct nucleophilic attack to a specific terminus of a π-allyl intermediate. nih.gov

Mechanistic Elucidation Studies

Detailed mechanistic studies on this compound itself are not widely reported in the public domain. However, extensive research on analogous allylic systems provides a strong basis for understanding its reactivity.

Mechanistic elucidation for related allylic substitutions often involves:

Kinetic Studies: Determining the reaction order with respect to the substrate and nucleophile can help distinguish between unimolecular (SN1) and bimolecular (SN2, SN2') pathways. masterorganicchemistry.combyjus.com

Stereochemical Analysis: Examining the stereochemistry of the products formed from chiral allylic substrates can provide insight into the reaction mechanism. For example, an SN2 reaction proceeds with inversion of configuration, while SN2' reactions can proceed with either syn or anti stereochemistry.

Isotope Labeling: Using isotopes (e.g., deuterium) at specific positions in the molecule can help trace the movement of atoms and bonds during the reaction, clarifying pathways such as allylic rearrangements.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed selectivity. nih.govacs.org These studies have been crucial in understanding the competition between SN2 and SN2' reactions, suggesting that the anti-SN2' pathway is often energetically favored over the syn pathway. nih.gov

By applying these methods to the reactions of this compound, a detailed picture of its reactivity profile, including the factors governing chemoselectivity and regioselectivity, could be established.

Kinetic Isotope Effect Studies

In the context of reactions involving this compound, a key area of investigation would be the solvent kinetic isotope effect (SKIE). This is typically measured by comparing the reaction rate in a protic solvent (e.g., methanol, CH₃OH) with the rate in its deuterated counterpart (e.g., methanol-d₄, CD₃OD). A significant SKIE (kH/kD > 1) often points towards a mechanism where the solvent is involved in the rate-determining step, for instance, by acting as a nucleophile in an associative Sₙ2-type mechanism. koreascience.kr For example, the solvolysis of (1S)-(+)-menthyl chloroformate exhibits a relatively large SKIE of 2.16, which supports an associative Sₙ2 mechanism. koreascience.kr

Conversely, a small or inverse SKIE (kH/kD ≈ 1 or < 1) might suggest a dissociative mechanism, where the rate-determining step involves the departure of the leaving group to form a carbocation intermediate, characteristic of an Sₙ1 reaction. princeton.edu Secondary kinetic isotope effects, where the isotopic substitution is on an atom not directly involved in bond breaking or formation, can also provide valuable insights. For instance, α-deuterium KIEs can help distinguish between Sₙ1 and Sₙ2 pathways. wikipedia.org

A hypothetical study on the methanolysis of this compound could yield data similar to that observed for other chloroformates, as shown in the interactive table below.

Table 1: Hypothetical Solvent Kinetic Isotope Effects for the Methanolysis of Acyl Compounds

| Compound | Solvent System | kH/kD | Postulated Mechanism |

|---|---|---|---|

| Phenyl Chloroformate rsc.org | Methanolysis | ~2.3–2.5 | Associative Sₙ2 |

| (1S)-(+)-Menthyl Chloroformate koreascience.kr | Methanolysis | 2.16 | Associative Sₙ2 |

The expected large, normal SKIE for this compound would indicate that the nucleophilic attack by the solvent is a key part of the rate-determining step, consistent with an associative mechanism.

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic techniques are indispensable for the direct or indirect observation of transient species formed during a chemical reaction. For reactions involving this compound, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary methods for monitoring the disappearance of reactants, the appearance of products, and the potential detection of reaction intermediates.

Due to the high reactivity of the chloro(oxo)acetate functional group, which is analogous to an acyl chloride, the direct observation of intermediates at room temperature is challenging. wikipedia.org However, under specific conditions, such as in superacid media or at low temperatures, intermediates like acylium ions can be stabilized and observed. nih.gov The formation of an acylium ion from an acyl chloride is a key step in reactions like Friedel-Crafts acylation. pearson.com

Infrared (IR) Spectroscopy: The progress of a reaction involving this compound can be monitored by observing changes in the characteristic IR absorption bands. The carbonyl (C=O) stretching frequency of the starting material is expected to be in the high-frequency region typical for acyl chlorides (around 1775–1810 cm⁻¹). uobabylon.edu.iqlibretexts.org Upon reaction with a nucleophile, such as an alcohol to form an ester, this peak would be replaced by the C=O stretch of the ester product, which appears at a lower frequency (typically 1735–1750 cm⁻¹). uobabylon.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structural changes occurring during the reaction. For instance, in the reaction with an alcohol, the signals corresponding to the protons and carbons of the 2-chloroprop-2-en-1-yl group would experience a shift in their chemical environment as the chloro(oxo)acetate is converted to a new ester. The formation of reaction intermediates, such as N-acylpyridinium ions in pyridine-catalyzed reactions, has been successfully studied using NMR. acs.org While direct observation of a highly reactive acylium ion derived from this compound by standard NMR might not be feasible, ¹³C NMR has been used to study similar cations in stabilized environments. nih.gov

The table below summarizes the expected IR absorption frequencies for the key functional groups involved in a typical reaction of this compound.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Compound Type | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| C=O Stretch | Acyl Chloride (starting material) libretexts.org | 1800 ± 15 |

| C=O Stretch | Ester (product) uobabylon.edu.iq | ~1735 |

| C=C Stretch | Alkene (in reactant and product) | ~1640 |

Spectroscopic and Structural Characterization of 2 Chloroprop 2 En 1 Yl Chloro Oxo Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-Chloroprop-2-en-1-yl chloro(oxo)acetate is predicted to exhibit distinct signals corresponding to the vinylic and allylic protons. The methylene (B1212753) protons adjacent to the ester group are expected to be deshielded due to the electron-withdrawing nature of the chloro(oxo)acetyl group. The vinylic protons, being on a double bond, will appear further downfield. The geminal protons on the double bond are diastereotopic and are expected to show distinct chemical shifts and a geminal coupling constant.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂-O- | ~4.9 | Singlet | N/A |

| =CH₂ (trans to Cl) | ~5.6 | Singlet | N/A |

| =CH₂ (cis to Cl) | ~5.4 | Singlet | N/A |

Note: The predicted values are based on the analysis of similar structures such as 2-chloro-2-propen-1-ol (B1199897) and the electronic effects of the chloro(oxo)acetate group. The absence of adjacent protons to the methylene and vinylic protons results in predicted singlets.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons of the ester and acid chloride are expected to be the most downfield signals due to their significant deshielding. The sp² hybridized carbons of the double bond will also appear at characteristic downfield shifts, while the sp³ hybridized methylene carbon will be the most upfield signal.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₂-O- | ~68 |

| =C (Cl)- | ~138 |

| =C H₂ | ~118 |

| -O-C (=O)- | ~165 |

| -C (=O)Cl | ~168 |

Note: These predictions are derived from the known ¹³C NMR data of 2-chloro-2-propen-1-ol and related acyl chlorides, accounting for the electronic environment of the target molecule. nih.gov

Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data by revealing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): A COSY experiment on this compound is not expected to show any cross-peaks. sdsu.edu This is because there are no protons that are J-coupled to each other in the predicted structure, as all proton signals are anticipated to be singlets. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates protons with the carbons to which they are attached. sdsu.eduwikipedia.org This would be crucial in definitively assigning the proton and carbon signals of the methylene and vinyl groups.

Predicted HSQC Correlations for this compound

| Proton (¹H) Signal (δ, ppm) | Correlated Carbon (¹³C) Signal (δ, ppm) | Assignment |

| ~4.9 | ~68 | -CH₂-O- |

| ~5.4, ~5.6 | ~118 | =CH₂ |

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular framework. sdsu.eduyoutube.com

Predicted HMBC Correlations for this compound

| Proton (¹H) Signal (δ, ppm) | Correlated Carbon (¹³C) Signal (δ, ppm) | Number of Bonds |

| -CH₂-O- (~4.9) | =C(Cl)- (~138) | 2 |

| -CH₂-O- (~4.9) | =CH₂ (~118) | 3 |

| -CH₂-O- (~4.9) | -O-C(=O)- (~165) | 2 |

| =CH₂ (~5.4, ~5.6) | =C(Cl)- (~138) | 2 |

| =CH₂ (~5.4, ~5.6) | -CH₂-O- (~68) | 3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which is critical for determining the molecular weight and deducing the structure.

Under the high-energy conditions of EI-MS, this compound is expected to undergo significant fragmentation. The molecular ion peak may be weak or absent. Key fragmentation pathways would likely involve the loss of a chlorine atom, the chloro(oxo)acetyl group, and cleavage of the ester bond.

Predicted Key Fragments in the EI-MS of this compound

| m/z | Predicted Fragment Ion |

| 148/150/152 | [C₅H₄Cl₂O₃]⁺ (Molecular Ion) |

| 113/115 | [C₅H₄ClO₃]⁺ (Loss of Cl) |

| 75/77 | [C₃H₄Cl]⁺ (2-chloroprop-2-en-1-yl cation) |

| 73/75 | [C₂ClO₂]⁺ (chloro(oxo)acetyl cation) |

| 57 | [C₃H₅O]⁺ (Loss of Cl and CO) |

| 39 | [C₃H₃]⁺ (Cyclopropenyl cation) |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.

ESI-MS is a softer ionization technique that is expected to produce the protonated molecular ion or adducts with solvent molecules, with minimal fragmentation. This would be the preferred method for determining the molecular weight of the compound.

Predicted Ions in the ESI-MS of this compound

| m/z | Predicted Ion |

| 171.9821 | [M+Na]⁺ (Sodium Adduct) |

| 187.9560 | [M+K]⁺ (Potassium Adduct) |

Note: The exact mass is calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). The observation of these adducts would provide strong evidence for the molecular formula of the target compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. For this compound (C₅H₄Cl₂O₃), HRMS provides definitive confirmation of its molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.

In a typical analysis, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to generate the protonated molecular ion [M+H]⁺ or other adducts. The precise mass of this ion is then measured. The expected (calculated) monoisotopic mass for the [M+H]⁺ ion of this compound is compared against the experimentally observed mass. The small mass difference, usually in the range of parts per million (ppm), validates the assigned molecular formula. The presence of two chlorine atoms in the structure results in a characteristic isotopic pattern (M, M+2, M+4) that further corroborates the compound's identity.

Table 1: Illustrative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |

| [C₅H₄³⁵Cl₂O₃+H]⁺ | 182.9564 | Data dependent on experimental results | Calculated from observed data |

| [C₅H₄³⁵Cl³⁷ClO₃+H]⁺ | 184.9535 | Data dependent on experimental results | Calculated from observed data |

| [C₅H₄³⁷Cl₂O₃+H]⁺ | 186.9505 | Data dependent on experimental results | Calculated from observed data |

Note: The observed m/z values are hypothetical and serve to illustrate the data format. Actual experimental values are required for a definitive analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations (stretching, bending) of chemical bonds can be determined. For this compound, the IR spectrum is expected to display distinct absorption bands corresponding to its key structural features.

The most prominent peaks would be associated with the carbonyl (C=O) groups of the ester and the acid chloride functionalities. The ester C=O stretch typically appears in the range of 1750-1735 cm⁻¹, while the acid chloride C=O stretch is found at a higher frequency, usually between 1815-1785 cm⁻¹. Another key feature is the C=C stretching vibration of the alkene group, which is expected around 1640-1680 cm⁻¹. The C-O stretching of the ester group and the C-Cl bonds will also produce characteristic signals in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Acid Chloride | C=O Stretch | 1815 - 1785 |

| Ester | C=O Stretch | 1750 - 1735 |

| Alkene | C=C Stretch | 1680 - 1640 |

| Ester | C-O Stretch | 1300 - 1000 |

| Alkyl Halide | C-Cl Stretch | 850 - 550 |

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for verifying the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of this compound.

Gas Chromatography (GC): Given the compound's likely volatility, GC is a highly effective method for purity assessment. In a GC analysis, the sample is vaporized and travels through a column with a carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A pure sample of this compound would appear as a single, sharp peak at a specific retention time under defined experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). The presence of other peaks would indicate impurities.

High-Performance Liquid Chromatography (HPLC): Alternatively, HPLC can be used, particularly reversed-phase HPLC where a nonpolar stationary phase is used with a polar mobile phase. The compound would elute at a characteristic retention time, and its purity can be determined by the area of its peak relative to the total area of all peaks in the chromatogram, often detected using a UV detector that can monitor the absorbance of the C=C or C=O chromophores.

Table 3: Exemplar Chromatographic Conditions for Purity Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | e.g., DB-5 (5% phenyl-methylpolysiloxane) | e.g., C18 (octadecylsilyl) |

| Mobile Phase | Carrier Gas (e.g., Helium, Nitrogen) | e.g., Acetonitrile/Water gradient |

| Detector | Flame Ionization Detector (FID) | UV-Vis Diode Array Detector (DAD) |

| Purity Output | Peak Area % at a specific Retention Time (t_R) | Peak Area % at a specific Retention Time (t_R) |

Theoretical and Computational Studies on 2 Chloroprop 2 En 1 Yl Chloro Oxo Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation for a given molecular system, providing insights into its electronic structure and behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 2-Chloroprop-2-en-1-yl chloro(oxo)acetate, DFT calculations would be employed to determine its optimized geometry, bond lengths, bond angles, and electronic properties. This information is crucial for predicting the molecule's stability and reactivity. Different functionals and basis sets would be tested to find the most appropriate level of theory for this specific system.

The Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, analysis of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Molecular Orbital Energy Data This table is for illustrative purposes only, as no specific data exists for this compound.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Data not available | Indicates regions of high electron density, susceptible to electrophilic attack. |

| LUMO | Data not available | Indicates regions of low electron density, susceptible to nucleophilic attack. |

Reaction Pathway Elucidation through Computational Simulations

Computational simulations are invaluable for mapping out potential reaction pathways for a molecule. By modeling the interactions between reactants, intermediates, and products, researchers can identify the most energetically favorable routes for a chemical transformation. For this compound, these simulations could explore its decomposition pathways, its reactions with other chemical species, or its potential for polymerization. Techniques such as intrinsic reaction coordinate (IRC) calculations would be used to confirm that a calculated transition state connects the desired reactants and products.

Transition State Analysis and Energy Barriers

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Identifying the structure of the transition state and calculating its energy is essential for understanding the kinetics of a reaction. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For reactions involving this compound, computational methods would be used to locate transition state structures and quantify the associated energy barriers, thereby predicting the feasibility and rate of various potential reactions.

Table 2: Hypothetical Reaction Energy Barrier Data This table is for illustrative purposes only, as no specific data exists for this compound.

| Reaction Pathway | Transition State Geometry | Energy Barrier (kcal/mol) |

|---|---|---|

| e.g., Hydrolysis | Data not available | Data not available |

Solvation Effects in Reaction Dynamics

Reactions are often carried out in a solvent, which can significantly influence reaction dynamics and outcomes. Solvation models, both implicit and explicit, are used in computational chemistry to account for the effects of the solvent environment. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules in the calculation. For this compound, studying solvation effects would be crucial for accurately predicting its behavior in solution, including its reactivity and conformational preferences. The choice of solvent could alter reaction pathways and energy barriers compared to the gas phase.

Stereochemical Prediction and Rationalization

Many chemical reactions can produce multiple stereoisomers. Computational methods can be used to predict the stereochemical outcome of a reaction by calculating the energies of the different diastereomeric transition states leading to the various products. The stereoisomer formed via the lowest energy transition state is typically the major product. For a chiral molecule or a reaction involving chiral reagents with this compound, these calculations would be instrumental in rationalizing and predicting the stereoselectivity of the transformation.

Advanced Synthetic Applications of 2 Chloroprop 2 En 1 Yl Chloro Oxo Acetate

Role as a Versatile Synthetic Building Block

The intrinsic reactivity of 2-Chloroprop-2-en-1-yl chloro(oxo)acetate stems from its two distinct reactive sites: the highly electrophilic acid chloride of the chloro(oxo)acetate moiety and the synthetically adaptable 2-chloroprop-2-en-1-yl group. This dual functionality allows for sequential or orthogonal reactions, making it a valuable precursor in the synthesis of diverse molecular structures.

The chloro(oxo)acetate group can readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is foundational to its application as a synthetic linchpin. For instance, its reaction with chiral alcohols or amines can introduce stereocenters, a key step in asymmetric synthesis.

Simultaneously, the 2-chloroprop-2-en-1-yl moiety, also known as 2-chloroallyl group, provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. Furthermore, the allylic chloride can undergo nucleophilic substitution, and the double bond is amenable to various transformations, including dihydroxylation, epoxidation, and cyclization reactions.

Enantiospecific and Diastereoselective Synthesis

The application of This compound in stereocontrolled synthesis is a significant area of investigation. While specific, direct examples for this exact compound are not extensively documented in publicly available literature, the principles of using similar structures, such as other chiral chloroacetates or allylic chlorides, can be extrapolated.

A key strategy involves the reaction of the chloro(oxo)acetyl group with a chiral auxiliary or a chiral substrate. The resulting diastereomeric mixture can then be separated, or the inherent chirality of the substrate can direct subsequent transformations on the 2-chloroallyl group with high diastereoselectivity.

For example, the acylation of a chiral alcohol with This compound would yield a chiral ester. The stereocenter in the alcohol backbone could then influence the facial selectivity of reactions on the double bond of the 2-chloroallyl group, such as asymmetric dihydroxylation or epoxidation, leading to the formation of new stereocenters with a high degree of control. Although detailed research findings specifically for "this compound" are scarce, related studies on similar systems, like the diastereoselective synthesis of ribonucleoside inhibitors, highlight the importance of stereocontrol in the synthesis of complex molecules nih.gov.

Preparation of Complex Organic Scaffolds and Heterocycles

The unique combination of reactive sites in This compound makes it a potentially powerful tool for the construction of complex molecular frameworks, including heterocyclic systems. The general strategy involves an initial reaction at the chloro(oxo)acetate followed by an intramolecular cyclization involving the 2-chloroallyl moiety.

For instance, reaction with a bifunctional nucleophile containing both an amine and a thiol group could lead to the formation of an intermediate amide or thioester. Subsequent intramolecular cyclization, possibly catalyzed by a transition metal, could then furnish a variety of heterocyclic structures. The synthesis of thiophene (B33073) and pyrrole (B145914) derivatives from the related compound bis(2-chloroprop-2-en-1-yl)sulfide demonstrates the utility of the 2-chloroallyl scaffold in building heterocyclic rings mdpi.com. Similarly, the use of chloroacetyl chloride in the synthesis of thiazolidinones, benzothiazines, and other heterocycles underscores the potential of the chloroacetyl group in such transformations researchgate.net.

Design of Novel Catalytic Transformations

The structure of This compound lends itself to the design of novel catalytic cycles. The 2-chloroallyl group can act as a substrate in various transition metal-catalyzed reactions. For example, its ability to undergo oxidative addition to a low-valent metal center is a key step in many catalytic cross-coupling reactions.

Furthermore, the ester or amide derivatives of This compound could be designed as ligands for transition metal catalysts. The coordination of the ester or amide oxygen, along with the double bond of the allyl group, could create a chiral environment around the metal center, enabling asymmetric catalysis. Research into the interception of related 2-chloro-2-oxoacetic anhydrides has led to catalytic asymmetric syntheses of β-lactams, showcasing the potential for developing new catalytic methods with similar reactive motifs rsc.org. The development of such catalytic systems would represent a significant advancement in the application of this versatile reagent.

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials nih.gov. The bifunctional nature of This compound makes it an attractive candidate for the design of novel MCRs.

One potential MCR could involve the initial reaction of the chloro(oxo)acetyl chloride with a nucleophile, such as an amine, to form an in situ amide. This intermediate could then react with another component, for instance, an isocyanide, in a Passerini- or Ugi-type reaction, followed by a subsequent transformation involving the 2-chloroallyl group. This would allow for the rapid construction of molecular complexity from simple starting materials.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems

The development of new catalytic methods is a cornerstone of modern organic synthesis. For a substrate like 2-Chloroprop-2-en-1-yl chloro(oxo)acetate, with its dual reactivity, the design of selective catalytic systems is paramount. Future research is anticipated to focus on several key areas:

Selective Cross-Coupling Reactions: The vinyl chloride moiety is an ideal handle for transition metal-catalyzed cross-coupling reactions. While palladium catalysis is well-established for such transformations with haloalkenes, future work will likely explore the use of more earth-abundant and less toxic metals like iron, copper, and nickel. mdpi.com The goal will be to develop catalysts that can selectively activate the C-Cl bond of the vinyl group without reacting with the highly electrophilic chloro(oxo)acetate group. Success in this area would allow for the direct introduction of a wide array of substituents (aryl, alkyl, etc.) at the 2-position of the propenyl chain.

Asymmetric Catalysis: Introducing chirality is a critical step in the synthesis of many pharmaceuticals and biologically active compounds. Future catalytic systems could be designed to engage the alkene in asymmetric transformations, such as enantioselective additions or cycloadditions, while the chloro(oxo)acetate group remains intact for subsequent derivatization.

Dual-Action Catalysis: A more ambitious approach would involve the development of catalytic systems that can sequentially or concurrently activate both the vinyl chloride and the acyl chloride functionalities in a controlled manner. This could lead to rapid increases in molecular complexity from a single, relatively simple starting material.

Research in this area will likely leverage high-throughput screening of catalyst libraries and detailed mechanistic studies to identify optimal reaction conditions. The table below outlines potential catalytic systems and their expected outcomes.

| Catalytic System | Target Functionality | Potential Transformation | Anticipated Benefit |

| Iron-based Cross-Coupling Catalyst | Vinyl Chloride | Suzuki, Stille, or Kumada-type couplings | Use of earth-abundant, low-cost metal |

| Chiral Lewis Acid Catalyst | Alkene | Enantioselective Diels-Alder or Michael addition | Introduction of chirality |

| Palladium/Photoredox Dual Catalysis | Vinyl Chloride/Alkene | Radical-mediated functionalization | Access to novel reaction pathways |

Integration with Flow Chemistry and Automated Synthesis

The high reactivity and potential instability of this compound make it an ideal candidate for integration into continuous flow and automated synthesis platforms. researchgate.net The chloro(oxo)acetate group is essentially a masked, highly reactive acyl chloride, a class of compounds known to be sensitive to moisture and prone to degradation under prolonged reaction times in batch processes.

In Situ Generation and Consumption: Flow chemistry enables the in situ generation and immediate consumption of reactive intermediates. unimi.it One could envision a flow setup where a precursor is converted to this compound, which is then immediately reacted with a nucleophile in a subsequent reaction coil without isolation. nih.gov This "make-and-use" approach minimizes decomposition and improves safety, especially when dealing with toxic or unstable reagents. researchgate.net

Process Intensification and Optimization: Microreactors used in flow chemistry offer superior heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures than in traditional batch reactors. acs.org This can dramatically reduce reaction times and improve yields. Automated systems can rapidly screen a wide range of reaction parameters (temperature, residence time, stoichiometry) to quickly identify optimal conditions for the synthesis and derivatization of this compound.

Multi-step Telescoped Synthesis: Automated flow systems can link multiple reaction steps together without intermediate workup and purification. nih.gov This could enable the rapid, automated synthesis of a library of derivatives from this compound for applications in drug discovery or materials science. acs.org

A potential automated flow synthesis is outlined below:

| Flow Module | Operation | Purpose | Key Advantage |

| Reactor 1 | Acylation of a precursor | Generation of this compound | Minimizes handling of the reactive acyl chloride |

| Mixer + Reactor 2 | Introduction of a nucleophile (e.g., an amine) | Amide bond formation | Rapid reaction with the unstable intermediate |

| In-line Purification | Scavenger resin column | Removal of excess reagents/byproducts | Avoidance of traditional workup |

| Collector | Fraction collection | Isolation of a library of pure products | High-throughput synthesis |

Exploration of Bio-Catalyzed Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov For a molecule like this compound, several enzymatic transformations could be explored.

Enzymatic Hydrolysis/Esterification: Lipases and esterases could be investigated for the selective hydrolysis of the chloro(oxo)acetate ester or for the transesterification with other alcohols. The high chemo- and enantioselectivity of these enzymes could be exploited to resolve racemic mixtures or to selectively modify the molecule in the presence of other functional groups. acs.org

Dehalogenation: Dehalogenase enzymes are known to catalyze the removal of halogen atoms from organic compounds. mdpi.com It would be of significant interest to explore if a dehalogenase could selectively remove the chlorine from the vinyl position, potentially leading to a propen-2-en-1-yl chloro(oxo)acetate intermediate. This would offer a mild, biological route to functionalize that position.

Reductive/Oxidative Transformations: Enzymes such as ketoreductases or oxidases could potentially interact with the alkene portion of the molecule. acs.org While the electron-withdrawing nature of the adjacent chlorine and ester group presents a challenge, enzyme engineering and directed evolution could be used to develop novel biocatalysts tailored for this specific substrate.

The exploration of biocatalysis for this compound is still in its infancy, but the potential for developing highly selective and sustainable synthetic routes is substantial.

Computational Design of New Reactions and Derivatizations

Computational chemistry and molecular modeling are powerful tools for predicting reactivity, elucidating reaction mechanisms, and designing new synthetic pathways. numberanalytics.com For a reactive intermediate like this compound, computational methods can provide invaluable insights that would be difficult to obtain experimentally.

Mapping Reaction Pathways: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of reactions involving this compound. numberanalytics.comacs.org This allows for the identification of transition states and reaction intermediates, helping to predict the most likely reaction outcomes and to understand the selectivity of different reagents. researchgate.net For instance, modeling can predict whether a nucleophile will preferentially attack the acyl chloride or add to the activated alkene.

Designing Novel Cycloadditions: The electron-deficient alkene in this compound makes it a potential dienophile in Diels-Alder reactions or a partner in other cycloadditions. Computational modeling can be used to screen potential diene partners and to predict the stereochemical and regiochemical outcomes of these reactions, guiding experimental efforts towards the synthesis of complex cyclic structures. acs.org

Virtual Screening of Derivatives: By computationally modeling the interaction of virtual libraries of derivatives with biological targets (e.g., enzyme active sites), researchers can prioritize the synthesis of compounds with the highest predicted activity. This approach, known as structure-based drug design, can significantly accelerate the discovery of new therapeutic agents based on the 2-chloropropenyl scaffold. researchgate.net

The synergy between computational prediction and experimental validation will be crucial for efficiently exploring the vast chemical space accessible from this compound.

Q & A

Q. What are the recommended synthetic methodologies for 2-chloroprop-2-en-1-yl chloro(oxo)acetate, and how can reaction conditions be optimized?